Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid
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Overview
Description
Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid is a peptide composed of six amino acids: glycine, tyrosine, serine, tryptophan, leucine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Releasing the completed peptide from the resin.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-arginylglycyl-L-alpha-aspartyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-threonyl-L-glutamine
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
915193-16-7 |
---|---|
Molecular Formula |
C36H47N7O11 |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C36H47N7O11/c1-19(2)13-26(32(49)40-25(36(53)54)11-12-31(47)48)41-34(51)28(15-21-17-38-24-6-4-3-5-23(21)24)42-35(52)29(18-44)43-33(50)27(39-30(46)16-37)14-20-7-9-22(45)10-8-20/h3-10,17,19,25-29,38,44-45H,11-16,18,37H2,1-2H3,(H,39,46)(H,40,49)(H,41,51)(H,42,52)(H,43,50)(H,47,48)(H,53,54)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
PMTXRNOHVOLTRL-ZIUUJSQJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN |
Origin of Product |
United States |
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